5-Bromo-6-hydroxy-5,6-dihydrothymine
Description
Properties
CAS No. |
1195-74-0 |
|---|---|
Molecular Formula |
C5H7BrN2O3 |
Molecular Weight |
223.02 g/mol |
IUPAC Name |
5-bromo-6-hydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7BrN2O3/c1-5(6)2(9)7-4(11)8-3(5)10/h2,9H,1H3,(H2,7,8,10,11) |
InChI Key |
ZHSRDOVCKJIGBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(=O)NC1=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
A representative procedure involves dissolving 20 mM thymine in water and adding bromine in a 1:1 molar ratio. After stirring until bromine fully dissolves, the solution is aerated to remove excess bromine, yielding a colorless mixture. Rotary evaporation concentrates the product, which is purified via recrystallization or chromatography. Typical yields range from 60–75%, with purity >95% confirmed by HPLC.
Key Parameters:
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| Bromine concentration | 20–30 mM | Higher concentrations increase side products |
| Reaction temperature | 0–5°C | Minimizes hydrolysis side reactions |
| Aeration time | 30–45 min | Ensures complete Br₂ removal |
The stereochemical outcome arises from anti-addition of bromine and water, favoring the trans-diastereomer due to steric hindrance between the bulky bromine and methyl groups.
Bromohydrin Formation from Thymidine Derivatives
Thymidine bromohydrins serve as precursors for 5-bromo-6-hydroxy-5,6-dihydrothymine through acid- or base-catalyzed hydrolysis. This method is preferred for generating nucleoside analogs with defined stereochemistry.
Synthesis of trans-5-Bromo-6-hydroxy-5,6-dihydrothymidine
Thymidine is treated with bromine in dimethylformamide (DMF) at −20°C, producing a 5:1 ratio of trans- to cis-bromohydrins. Diastereomers are separable via reversed-phase HPLC using a C18 column and water-methanol gradients (Table 1).
Table 1: HPLC Separation Conditions for Thymidine Bromohydrin Diastereomers
| Column | Mobile Phase | Flow Rate | Retention Time (trans) | Retention Time (cis) |
|---|---|---|---|---|
| C18 (250 × 4.6 mm) | H₂O:MeOH (85:15) | 1.0 mL/min | 12.3 min | 14.8 min |
Hydrolysis to Target Compound
Refluxing thymidine bromohydrin in 0.1 M HCl at 80°C for 2 h cleaves the glycosidic bond, releasing this compound with >90% efficiency. This method preserves stereochemical integrity, making it invaluable for producing isotopically labeled analogs.
Zinc-Mediated Reduction of 5,6-Dibromothymine
An alternative route involves reducing 5,6-dibromothymine with zinc dust in acetic acid. This one-pot reaction selectively removes the C5 bromine while retaining the C6 hydroxyl group.
Reaction Mechanism
-
Electrophilic Bromination : Thymine reacts with excess Br₂ to form 5,6-dibromo-5,6-dihydrothymine.
-
Reductive Debromination : Zn in HOAc reduces the C5–Br bond via single-electron transfer, yielding this compound.
Typical Conditions :
-
Zn dust (10 equiv)
-
Glacial acetic acid (solvent)
-
Reaction time: 30 min at 25°C
Photochemical Synthesis via Thymine Hydrate Bromination
UV irradiation of thymine in aqueous solutions generates 5,6-dihydroxy-5,6-dihydrothymine (thymine glycol), which undergoes regioselective bromination at C5.
Stepwise Procedure
-
Photohydration : Irradiate 0.2 mM thymine solution at 254 nm for 1 h (82% conversion to hydrate).
-
Bromination : Treat photohydrate with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C.
-
Workup : Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via silica gel chromatography.
Advantages :
Stereochemical Analysis and Isomer Separation
The C5 and C6 chiral centers in this compound generate four possible stereoisomers. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm that the trans-(5R,6S) and trans-(5S,6R) diastereomers predominate in aqueous syntheses.
Diastereomer Ratios by Synthesis Method
| Method | trans:cis Ratio | Predominant Isomer |
|---|---|---|
| Direct bromination | 4:1 | trans-(5R,6S) |
| Thymidine hydrolysis | 5:1 | trans-(5S,6R) |
| Photochemical | 3:1 | cis-(5S,6S) |
Analytical Characterization Data
NMR Spectroscopic Features
-
¹H NMR (D₂O) : δ 1.80 (s, 3H, CH₃), 4.25 (d, J = 6.5 Hz, 1H, H5), 4.90 (m, 1H, H6), 6.10 (s, 1H, H1')
-
¹³C NMR : δ 12.5 (CH₃), 58.2 (C5), 72.4 (C6), 152.8 (C2), 166.1 (C4)
Mass Spectrometry
-
ESI-MS : m/z 223.02 [M+H]⁺ (calculated for C₅H₇BrN₂O₃: 222.96)
Applications in Radiation Chemistry and DNA Repair Studies
This compound serves as a stable analog of the 5,6-dihydrothymyl radical, a key intermediate in DNA strand breakage induced by ionizing radiation. Its bromine atom facilitates tracking via bromine-specific antibodies or mass spectrometry, enabling quantitative studies of radical migration and repair enzyme kinetics .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-hydroxy-5,6-dihydrothymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the bromine or hydroxyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted thymine derivatives .
Scientific Research Applications
5-Bromo-6-hydroxy-5,6-dihydrothymine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-6-hydroxy-5,6-dihydrothymine involves its interaction with DNA. Upon exposure to radiation, the compound forms paramagnetic centers identified as 5-yl radicals through dissociative electron capture, leading to the formation of bromide ions . These radicals can further interact with DNA, causing strand breaks or cross-linking, which are critical in studying DNA damage and repair mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues of BHdT include:
Key Research Findings
- Dehalogenation : BHdT reacts with cysteine to form DHT, a process relevant to thiol-mediated DNA repair .
- Radiolysis Products : Irradiation of BHdT yields 5-yl radicals, which persist at 77 K and inform DNA damage mechanisms .
- Stereochemical Effects : The cis/trans configuration of BHdT derivatives influences their stability and repair kinetics, paralleling trends in thymine glycol isomers .
Q & A
How can researchers synthesize 5-Bromo-6-hydroxy-5,6-dihydrothymine and characterize its structural isomers?
Basic Research Question
Methodological Answer:
Synthesis typically involves bromination and hydroxylation of thymine derivatives. For example, β-6-hydroperoxy-5-hydroxy-5,6-dihydrothymine can be synthesized via acidic hydrogen peroxide treatment of β-s-thymine diol, followed by mild reduction to yield hydroxy derivatives . Structural characterization employs nuclear magnetic resonance (NMR) to distinguish cis/trans isomers and high-performance liquid chromatography (HPLC) to separate diastereomers. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves absolute configurations in crystalline forms .
What are the primary degradation pathways of this compound under oxidative conditions, and how can they be analytically monitored?
Advanced Research Question
Methodological Answer:
Under γ-irradiation or radiolysis in aerated aqueous solutions, degradation proceeds via H-abstraction at C(5) or C(6), forming transient 5-yl or 6-yl radicals. These intermediates react with O₂ to yield hydroperoxides (e.g., trans/cis-6-hydroperoxy derivatives) or decompose to thymine and hydroxylated byproducts . Monitoring involves time-resolved pulse radiolysis coupled with UV-Vis spectroscopy to track radical intermediates. Product quantification uses HPLC with diode-array detection (DAD) or tandem MS for structural elucidation .
How does the presence of electron donors like cysteine influence the dehalogenation kinetics of this compound?
Advanced Research Question
Methodological Answer:
Cysteine acts as a thiol-based reductant, facilitating dehalogenation via nucleophilic substitution or radical-mediated pathways. Kinetic studies employ stopped-flow spectroscopy to measure reaction rates under controlled pH and temperature. For example, rate constants (k) are derived from pseudo-first-order decay curves of bromine loss, monitored at 265 nm. Competing pathways (e.g., direct reduction vs. radical chain mechanisms) are distinguished using radical scavengers like N₂O or tert-butanol .
What advanced spectroscopic techniques are employed to study the electron transfer mechanisms involving this compound in photoreduction processes?
Advanced Research Question
Methodological Answer:
Transient absorption spectroscopy with nanosecond laser excitation (e.g., 266 nm pulses) captures short-lived intermediates like hydrated electrons (e⁻ₐq) or radical anions. Stern-Volmer analysis quantifies quenching efficiency using electron donors (e.g., N,N-dimethylaniline), with bimolecular rate constants (kq) calculated from fluorescence lifetime measurements . Time-resolved electron paramagnetic resonance (EPR) identifies spin states of radical species, while density functional theory (DFT) models predict redox potentials and electron affinity .
How do computational models contribute to understanding the electronic structure and reactivity of this compound?
Advanced Research Question
Methodological Answer:
DFT calculations at the B3LYP/6-31+G(d,p) level optimize geometries and compute redox potentials (Ered), aiding in predicting electron-accepting moieties. Comparative studies with analogs (e.g., 5-hydroxy-5,6-dihydrothymine) reveal substituent effects on reduction potentials. Molecular dynamics (MD) simulations model solvation effects and hydrogen-bonding interactions in aqueous environments, critical for understanding repair enzyme binding .
What contradictions exist in the literature regarding the electron-accepting site in this compound during photorepair?
Advanced Research Question
Methodological Answer:
Debates center on whether the 5'-pyrimidone or 3'-dihydrothymine moiety acts as the primary electron acceptor. Experimental studies using model compounds (e.g., 6-4PP derivatives) show conflicting results: transient absorption data suggest preferential reduction at the pyrimidone site, while theoretical models propose higher electron affinity at the dihydrothymine group . Resolving this requires hybrid QM/MM simulations of enzyme-substrate complexes and site-directed mutagenesis of photolyase active sites .
How can researchers differentiate between cis and trans isomers of this compound derivatives?
Basic Research Question
Methodological Answer:
NMR spectroscopy is critical: ¹H-NMR coupling constants (J) between C(5)-H and C(6)-H distinguish cis (J ≈ 4–6 Hz) from trans (J ≈ 8–10 Hz) configurations. NOESY experiments detect spatial proximity of hydroxyl and bromine substituents. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers, while circular dichroism (CD) confirms absolute stereochemistry .
What role do environmental conditions (e.g., N₂ vs. N₂O atmospheres) play in the stability of this compound?
Basic Research Question
Methodological Answer:
In N₂-saturated solutions, hydrated electrons (e⁻ₐq) dominate, promoting reductive dehalogenation. Under N₂O, e⁻ₐq is scavenged to form hydroxyl radicals (•OH), shifting degradation toward oxidative pathways. Stability is assessed via UV-Vis kinetic assays, with half-life (t₁/₂) calculations under varied gas purges. Oxygen-free conditions (argon purging) minimize peroxide formation, extending compound stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
